4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
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Overview
Description
4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a complex heterocyclic compound featuring a pyrimidoquinoline core. Its structural complexity and potential biochemical activity make it a valuable compound for scientific research.
Preparation Methods
Synthetic routes and reaction conditions:
Condensation reaction: : Typically starts with an intermediate such as 4-fluoroacetophenone, reacting with appropriate ethylsulfanyl and amino components under controlled temperature.
Cyclization: : Further cyclization leads to the formation of the quinoline core.
Industrial production methods:
Bulk synthesis: : Involves large-scale reactors and specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : Converts thioether to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : Reduces functional groups under milder conditions.
Substitution: : Aromatic substitution on the fluorophenyl ring using various nucleophiles.
Common reagents and conditions:
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, Grignard reagents.
Major products formed:
Sulfoxides, sulfones, substituted aromatics.
Scientific Research Applications
Chemistry: : Used as a precursor for more complex organic molecules.
Biology: : Potential use in studying enzyme inhibitors.
Medicine: : Investigated for pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: : Component in developing advanced materials.
Mechanism of Action
Mechanism: : Interacts with specific enzymes or receptors to inhibit or modulate their function. Molecular targets and pathways involved : Primarily targets kinases and other enzymes involved in signal transduction pathways, altering cellular processes.
Comparison with Similar Compounds
Similar compounds: : Structurally related heterocycles like quinolines, pyrimidines. Comparison : The ethylsulfanyl group and fluorophenyl ring confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
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Properties
IUPAC Name |
4-amino-2-ethylsulfanyl-5-(4-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4OS/c1-4-28-20-25-18(23)17-15(11-5-7-12(22)8-6-11)16-13(24-19(17)26-20)9-21(2,3)10-14(16)27/h5-8,15H,4,9-10H2,1-3H3,(H3,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLXLXQECPKERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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